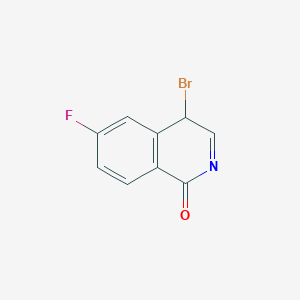
4-bromo-6-fluoro-4H-isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-fluoro-4H-isoquinolin-1-one is a heterocyclic compound with the molecular formula C9H5BrFNO. It is a derivative of isoquinoline, a structure that is commonly found in many natural products and synthetic pharmaceuticals. The presence of both bromine and fluorine atoms in its structure makes it a valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-fluoro-4H-isoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, 2-phenylethynyl benzyl azide can be treated with PdBr2, CuBr2, and LiBr in acetonitrile to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts and appropriate reaction conditions ensures high yield and purity of the compound. The reaction is usually carried out in a controlled environment to maintain the desired temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-fluoro-4H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different isoquinoline derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-6-fluoro-4H-isoquinolin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of various materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-bromo-6-fluoro-4H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-6-fluoroisoquinoline
- 6-Bromo-4,4-difluoro-isoquinolin-3-one
- 4-Fluoro-6-nitro-isoquinolin-1-ol
Uniqueness
4-Bromo-6-fluoro-4H-isoquinolin-1-one is unique due to the presence of both bromine and fluorine atoms in its structure. This combination enhances its reactivity and makes it a valuable compound for various chemical reactions and applications. Compared to similar compounds, it offers a unique set of properties that can be exploited in different scientific and industrial fields .
Propiedades
Fórmula molecular |
C9H5BrFNO |
|---|---|
Peso molecular |
242.04 g/mol |
Nombre IUPAC |
4-bromo-6-fluoro-4H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrFNO/c10-8-4-12-9(13)6-2-1-5(11)3-7(6)8/h1-4,8H |
Clave InChI |
YRQPUOQOKXGVLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(C=NC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















